3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
Overview
Description
3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 920966-51-4 . It has a molecular weight of 371.64 . The compound is solid in physical form and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The IUPAC name of the compound is this compound . Its InChI Code is 1S/C13H8BrClN2O2S/c14-10-8-17(13-12(10)11(15)6-7-16-13)20(18,19)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key process in the chemical reactions of such compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at room temperature .Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromo-4-chloropyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-10-8-17(13-12(10)11(15)6-7-16-13)20(18,19)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMVFDCNDQMFCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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